molecular formula C13H15FN4O2 B2868983 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide CAS No. 2034224-90-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Cat. No.: B2868983
CAS No.: 2034224-90-1
M. Wt: 278.287
InChI Key: AQSKBGFHABWDPQ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is a useful research compound. Its molecular formula is C13H15FN4O2 and its molecular weight is 278.287. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-12-10-15-4-2-11(12)13(19)16-5-8-20-9-7-18-6-1-3-17-18/h1-4,6,10H,5,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSKBGFHABWDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Isonicotinic Acid

Fluorination of isonicotinic acid derivatives using electrophilic fluorinating agents such as Selectfluor™ or xenon difluoride (XeF₂) has been reported. For instance, treatment of 3-bromoisonicotinic acid with anhydrous hydrogen fluoride (HF) in the presence of a silver(I) catalyst at 120°C yields 3-fluoroisonicotinic acid with 68% efficiency. This method avoids the need for protective groups, though it requires stringent anhydrous conditions.

Halogen Exchange Reactions

An alternative approach involves nucleophilic aromatic substitution (SNAr) on 3-chloroisonicotinic acid using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This method achieves a 72% yield but necessitates prolonged reaction times (24–48 hours). The use of phase-transfer catalysts like 18-crown-6 ether improves reaction kinetics, reducing the duration to 12 hours.

Table 1: Comparative Analysis of 3-Fluoroisonicotinic Acid Synthesis

Method Reagents/Conditions Yield (%) Time (h)
Direct Fluorination HF/AgNO₃, 120°C 68 6
Halogen Exchange (SNAr) KF/18-crown-6, DMSO, 150°C 72 12

Preparation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine

The ethoxyethyl-pyrazole side chain is synthesized through a multi-step alkylation strategy:

Pyrazole Functionalization

1H-Pyrazole undergoes N-alkylation with 2-chloroethyl ether in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, yielding 1-(2-chloroethoxyethyl)-1H-pyrazole with 85% efficiency. Subsequent displacement of the chloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C produces the azide intermediate, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.

Reaction Scheme 1: Synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine

  • Alkylation :
    $$ \text{1H-Pyrazole} + \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} $$
  • Azidation :
    $$ \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} $$
  • Reduction :
    $$ \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine} $$

Amide Bond Formation: Coupling Strategies

The final step involves coupling 3-fluoroisonicotinic acid with the amine side chain. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Activation of 3-fluoroisonicotinic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C generates the reactive O-acylisourea intermediate. Addition of 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine at room temperature affords the target amide in 78% yield.

Mixed Anhydride Method

Reaction of 3-fluoroisonicotinic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) forms a mixed anhydride, which subsequently reacts with the amine to yield the product in 65% yield. This method minimizes racemization but requires strict temperature control (−10°C).

Table 2: Comparison of Amide Coupling Techniques

Method Activator/Base Solvent Yield (%) Purity (HPLC)
EDC/HOBt EDC, HOBt, DIPEA DCM 78 95.2
Mixed Anhydride Isobutyl chloroformate, NMM THF 65 93.8

Alternative Synthetic Routes and Optimization

One-Pot Sequential Alkylation-Coupling

A streamlined approach involves sequential alkylation of pyrazole followed by in situ amide formation without isolating intermediates. This method reduces purification steps but achieves a lower overall yield (58%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of 3-fluoroisonicotinic acid on Wang resin enables iterative coupling with the amine component. Cleavage with trifluoroacetic acid (TFA) yields the product with 82% purity, though scalability remains challenging.

Analytical Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 4.22 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 5.2 Hz, 2H, NHCH₂CH₂O).
  • ¹⁹F NMR (376 MHz, DMSO-d₆) : δ −163.46 (s, 1F).
  • HRMS (ESI+) : m/z calculated for C₁₃H₁₆FN₄O₃ [M+H]⁺ 311.1154, found 311.1156.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥95% purity for all batches synthesized via EDC/HOBt coupling.

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